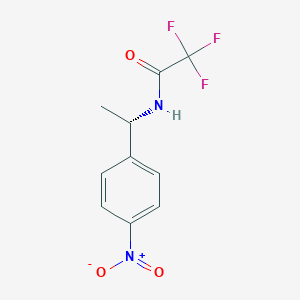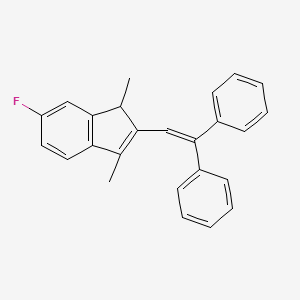
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is a chiral compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(4-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(4-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(4-nitrophenyl)ethylamine and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. Additionally, the nitrophenyl group can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
2,2,2-trifluoro-N-(1-(4-aminophenyl)ethyl)acetamide: A reduced derivative with an amino group instead of a nitro group.
N-(1-(4-nitrophenyl)ethyl)acetamide: A non-fluorinated analog with different chemical and physical properties.
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets. Additionally, the chiral center in the compound allows for enantioselective interactions, making it valuable in the development of stereospecific drugs and materials.
Eigenschaften
Molekularformel |
C10H9F3N2O3 |
|---|---|
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(1S)-1-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-2-4-8(5-3-7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
InChI-Schlüssel |
SCKNJDFHRITCGN-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)
![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)




![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)



![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)
